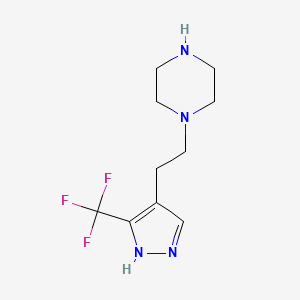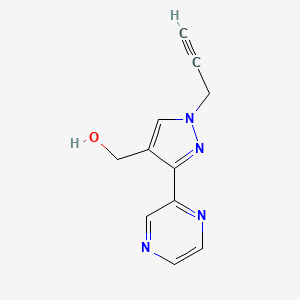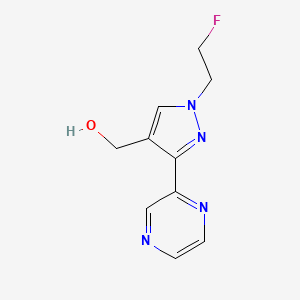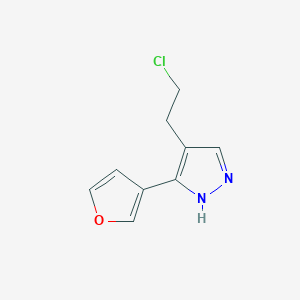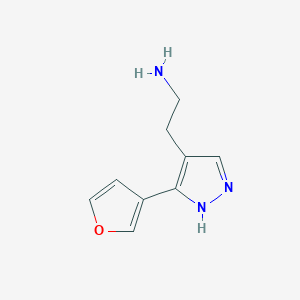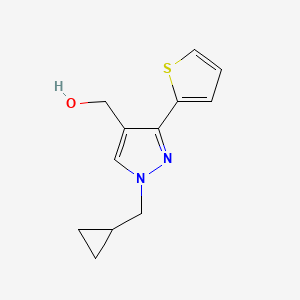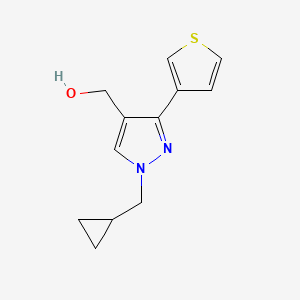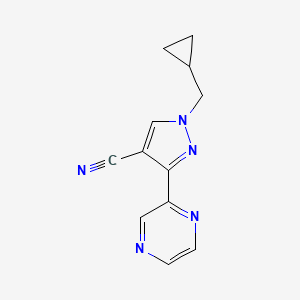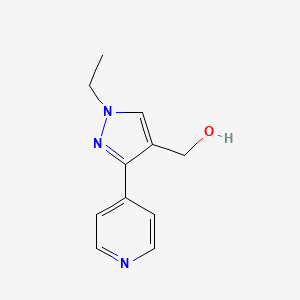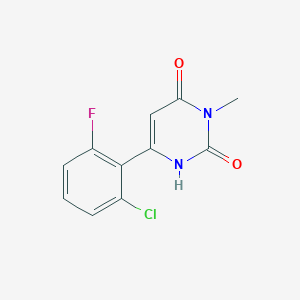
6-(2-クロロ-6-フルオロフェニル)-3-メチル-1,2,3,4-テトラヒドロピリミジン-2,4-ジオン
概要
説明
The compound is a derivative of 2-Chloro-6-fluorophenylacetic acid . This compound has a molecular weight of 188.59 and its molecular formula is C8H6ClFO2 .
Synthesis Analysis
While specific synthesis methods for “6-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” were not found, the Sandmeyer reaction is a well-known reaction used for the conversion of an aryl amine to an aryl halide . This could potentially be relevant in the synthesis of the compound.Physical And Chemical Properties Analysis
The related compound 2-Chloro-6-fluorophenylacetic acid has a melting point of 120-123 °C .科学的研究の応用
医薬品化学: 抗うつ剤合成
この化合物は、抗うつ剤の合成において潜在的な用途があります。テトラヒドロピリミジンジオンの構造モチーフは、いくつかの薬理学的に活性な分子に存在します。例えば、セルトラリンやフルオキセチンなどの選択的セロトニン再取り込み阻害薬(SSRI)の合成は、うつ病の治療に広く用いられていますが、同様の構造を組み込むパラジウム触媒反応が含まれる可能性があります .
作用機序
The mechanism of action of 6-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is not fully understood. However, it is believed that the chlorine and fluorine substituents on the pyrimidine ring are responsible for its reactivity. These substituents are known to act as electron-withdrawing groups, which can increase the reactivity of the pyrimidine ring. Additionally, the methyl substituent is believed to increase the stability of the compound and make it more resistant to oxidation and hydrolysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione are not well understood. However, it has been shown to have some antifungal and anti-inflammatory properties. Additionally, it has been shown to have some cytotoxic properties, which suggests that it could potentially be used as an anticancer agent.
実験室実験の利点と制限
The main advantage of using 6-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione in lab experiments is that it is relatively easy to synthesize and is stable under a variety of conditions. Additionally, it is relatively inexpensive and can be obtained from a variety of sources. The main limitation of using 6-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to predict its effects.
将来の方向性
There are a number of potential future directions for 6-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. One potential direction is to use it as a starting material for the synthesis of novel heterocyclic compounds. Additionally, it could be used as a starting material for the synthesis of biologically active compounds, such as antifungal agents and anti-inflammatory agents. Additionally, it could be used in the synthesis of various organic compounds, such as pyrimidine derivatives and sulfonamides. Finally, its cytotoxic properties suggest that it could potentially be used as an anticancer agent, and further research should be done to explore this possibility.
Safety and Hazards
特性
IUPAC Name |
6-(2-chloro-6-fluorophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c1-15-9(16)5-8(14-11(15)17)10-6(12)3-2-4-7(10)13/h2-5H,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJCEVAQLSEGOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



